(2-Fluoro-4-phenoxyphenyl)methanamine;hydrochloride
CAS No.: 2361634-04-8
Cat. No.: VC6566983
Molecular Formula: C13H13ClFNO
Molecular Weight: 253.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2361634-04-8 |
|---|---|
| Molecular Formula | C13H13ClFNO |
| Molecular Weight | 253.7 |
| IUPAC Name | (2-fluoro-4-phenoxyphenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H12FNO.ClH/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11;/h1-8H,9,15H2;1H |
| Standard InChI Key | WBZXSNNEBCWCFR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC(=C(C=C2)CN)F.Cl |
Introduction
Chemical Identity and Structural Characteristics
(2-Fluoro-4-phenoxyphenyl)methanamine hydrochloride belongs to the class of aryl methanamine derivatives. Its molecular formula is C₁₃H₁₃ClFNO, with a molar mass of 253.7 g/mol. The IUPAC name, (2-fluoro-4-phenoxyphenyl)methanamine hydrochloride, reflects its structure: a fluorinated phenyl ring substituted with a phenoxy group at the para position and a methanamine group at the ortho position, stabilized as a hydrochloride salt.
Key Structural Features:
-
Aromatic System: A biphenyl ether scaffold with fluorine at the 2-position enhances electronic stability and influences intermolecular interactions.
-
Amine Functionality: The primary amine (–CH₂NH₂) facilitates nucleophilic reactions, enabling conjugation with carbonyl groups or electrophilic partners.
-
Hydrochloride Salt: Improves solubility in polar solvents compared to the free base form, critical for biological testing.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₃ClFNO | |
| Molecular Weight | 253.7 g/mol | |
| IUPAC Name | (2-fluoro-4-phenoxyphenyl)methanamine hydrochloride | |
| InChI | InChI=1S/C₁₃H₁₂FNO.ClH/c14-13-8-12(7-6-10(13)9-15)16-11-4-2-1-3-5-11;/h1-8H,9,15H2;1H | |
| SMILES | C1=CC=C(C=C1)OC2=CC(=C(C=C2)CN)F.Cl |
Synthesis and Manufacturing
The synthesis of (2-fluoro-4-phenoxyphenyl)methanamine hydrochloride typically involves a multi-step route starting from commercially available fluorophenols. A common approach includes:
-
Phenoxy Coupling: Reaction of 2-fluoro-4-bromophenol with phenol derivatives under Ullmann or Buchwald-Hartwig conditions to install the phenoxy group.
-
Nitro Reduction: Introduction of the amine group via nitration followed by catalytic hydrogenation (e.g., H₂/Pd-C) to yield the primary amine.
-
Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, enhancing stability and purity.
Critical parameters include maintaining anhydrous conditions during amine protection-deprotection steps and optimizing reaction temperatures (typically 50–80°C) to minimize side reactions. Chromatographic purification is often required to isolate the hydrochloride salt in >95% purity.
Physicochemical Properties
Experimental data on the compound’s physical properties remain limited, but computational predictions and analog comparisons provide insights:
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C).
-
Melting Point: Estimated at 180–190°C based on similar hydrochloride salts.
-
Stability: Stable under inert atmospheres but may degrade upon prolonged exposure to moisture or light due to the labile C–F bond.
Spectroscopic characterization (e.g., ¹⁹F NMR) typically reveals a singlet near -110 ppm for the aromatic fluorine, while ¹H NMR shows distinct resonances for the methylene (–CH₂NH₂) and aromatic protons.
Applications in Scientific Research
Pharmaceutical Development
The compound’s amine and fluorinated aromatic motifs make it a candidate for:
-
Neurological Agents: Structural analogs inhibit monoamine oxidase (MAO), suggesting potential in treating depression or Parkinson’s disease.
-
Anti-inflammatory Drugs: Phenoxy groups are known to modulate COX-2 activity, though specific studies on this compound are pending.
Materials Chemistry
-
Liquid Crystals: Fluorinated biphenyl ethers exhibit mesomorphic properties useful in display technologies.
-
Polymer Additives: The amine group can act as a curing agent in epoxy resins, enhancing thermal stability.
Future Directions
Ongoing research should prioritize:
-
Mechanistic Studies: Elucidate its interactions with biological targets like G-protein-coupled receptors.
-
Process Optimization: Develop greener synthetic routes using flow chemistry or biocatalysis.
-
Toxicology Profiling: Assess acute and chronic toxicity in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume